Cas no 790-75-0 (N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide)
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-
- 2-CHLORO(BIS-3',5'-TRIFLUOROMETHYLACETANILIDE)
- N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
- N1-[3,5-Di(trifluoromethyl)phenyl]-2-chloroacetamide
- bistrifluoromethylphenylchloroacetamide
- MFCD00077474
- A839574
- EN300-01635
- SY063231
- D86456
- J-522988
- PD168611
- SCHEMBL263685
- 3',5'-Bis(trifluoromethyl)-2-chloroacetanilide
- JS-092C
- N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- CHEMBL4649260
- CS-0197432
- AKOS000103574
- DTXSID80365189
- Z56869459
- FT-0629698
- N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-acetamide
- n-(chloroacetyl)-3,5-bis(trifluoromethyl)aniline
- 790-75-0
- DB-056345
- 3,5-Bis(trifluoromethyl)-2-chloroacetanilide
- N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide
-
- MDL: MFCD00077474
- Inchi: 1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
- InChI Key: LEYIUTOAQOUAFG-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)=O
Computed Properties
- Exact Mass: 305.00400
- Monoisotopic Mass: 305.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.52
- Melting Point: 85 °C
- Boiling Point: 296°C at 760 mmHg
- Flash Point: 132.8°C
- Refractive Index: 1.462
- PSA: 29.10000
- LogP: 3.97450
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009469-1g |
N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline |
790-75-0 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Alichem | A019113124-5g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide |
790-75-0 | 95% | 5g |
$311.64 | 2023-09-01 | |
| TRC | B642513-10mg |
N-[3,5-bis(Trifluoromethyl)phenyl]-2-chloroacetamide |
790-75-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B642513-50mg |
N-[3,5-bis(Trifluoromethyl)phenyl]-2-chloroacetamide |
790-75-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B642513-100mg |
N-[3,5-bis(Trifluoromethyl)phenyl]-2-chloroacetamide |
790-75-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 912654-100MG |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide |
790-75-0 | ≥95% | ¥946.7 | 2022-02-24 | ||
| Apollo Scientific | PC1687H-1g |
N-(Chloroacetyl)-3,5-bis(trifluoromethyl)aniline |
790-75-0 | 98% | 1g |
£20.00 | 2025-02-21 | |
| Apollo Scientific | PC1687H-5g |
N-(Chloroacetyl)-3,5-bis(trifluoromethyl)aniline |
790-75-0 | 98% | 5g |
£69.00 | 2023-04-13 | |
| Chemenu | CM344604-5g |
N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline |
790-75-0 | 95%+ | 5g |
$115 | 2024-07-23 | |
| Chemenu | CM344604-10g |
N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline |
790-75-0 | 95%+ | 10g |
$215 | 2024-07-23 |
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide: Properties, Applications, and Market Insights
N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide (CAS No. 790-75-0) is a specialized fluorinated organic compound with significant applications in pharmaceutical and agrochemical research. Known for its unique structural features, including the presence of trifluoromethyl groups and a chloroacetamide moiety, this compound has garnered attention for its potential in drug discovery and crop protection formulations.
The molecular structure of N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide features two electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the phenyl ring, which significantly influence its chemical reactivity. This configuration makes it particularly valuable in cross-coupling reactions and as a building block for more complex molecules. Researchers have explored its use in developing enzyme inhibitors and bioactive compounds, especially in targeting specific metabolic pathways.
Recent studies highlight the growing importance of fluorinated compounds in modern chemistry, with N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide being no exception. The trifluoromethyl groups enhance the compound's lipophilicity, improving its membrane permeability—a critical factor in pharmaceutical applications. This property aligns with current trends in drug development, where researchers seek compounds with optimized ADME profiles (Absorption, Distribution, Metabolism, and Excretion).
In agrochemical applications, derivatives of N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide have shown promise as potential herbicide intermediates. The compound's ability to interfere with plant growth regulators makes it valuable in developing new crop protection agents. This application is particularly relevant given the increasing global demand for sustainable agriculture solutions and precision farming technologies.
The synthesis of N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride under controlled conditions. Recent advancements in green chemistry have led to more efficient synthetic routes, reducing waste and improving yields. These developments are crucial as the chemical industry moves toward more environmentally friendly processes.
From a market perspective, the demand for fluorinated building blocks like N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide continues to grow. Pharmaceutical companies and research institutions are increasingly seeking specialized fluorinated intermediates for drug discovery programs. The compound's versatility also makes it attractive for material science applications, particularly in developing advanced polymers with unique properties.
Quality control and characterization of N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Proper storage conditions—typically in cool, dry environments away from light—are essential to maintain its stability over time.
As research into fluorinated compounds expands, N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide is likely to find new applications in emerging fields. Its potential in medicinal chemistry, particularly in developing treatments for metabolic disorders and infectious diseases, represents an exciting avenue for future investigation. The compound's unique properties continue to make it a valuable tool for chemists and researchers across multiple disciplines.
The safety profile of N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide requires careful handling according to standard laboratory protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound. Researchers should consult the relevant safety data sheets and conduct proper risk assessments before use.
Looking ahead, the development of novel derivatives based on the N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide scaffold presents significant opportunities. The growing interest in structure-activity relationship studies and computational chemistry approaches may lead to the discovery of compounds with enhanced biological activity or material properties. This aligns with current trends in rational drug design and materials innovation.
In conclusion, N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide (CAS No. 790-75-0) represents an important fluorinated intermediate with diverse applications in pharmaceutical and agrochemical research. Its unique chemical properties, combined with the growing demand for specialty fluorochemicals, ensure its continued relevance in scientific and industrial applications. As research methodologies advance, this compound is likely to play an increasingly important role in addressing contemporary challenges in health and agriculture.
790-75-0 (N-3,5-bis(Trifluoromethyl)phenyl-2-chloroacetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)